3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid
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Overview
Description
3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.23 g/mol . This compound belongs to the class of phenylpropanoic acids, characterized by a benzene ring conjugated to a propanoic acid . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 2,4-dimethoxyaniline with a suitable acylating agent. One common method is the reaction of 2,4-dimethoxyaniline with oxalyl chloride in the presence of a base such as pyridine, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or amides.
Scientific Research Applications
3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with different functional groups.
3,4-Dimethoxyphenylacetic acid: Another related compound with similar chemical properties.
Uniqueness
3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .
Biological Activity
3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C12H15N1O4
- Molecular Weight: 239.25 g/mol
- Functional Groups: Contains an amine group, ketone, and methoxy substituents.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been observed to act as both an inhibitor and activator depending on the specific biological context:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.
- Receptor Binding: It interacts with cellular receptors, which modulates intracellular signaling pathways, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antioxidant Activity:
- The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- It may enhance the activity of endogenous antioxidant enzymes.
-
Anti-inflammatory Effects:
- Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
-
Antimicrobial Properties:
- Some studies have indicated that this compound can exhibit antibacterial activity against specific strains of bacteria.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound | Structure Similarity | Biological Activity |
---|---|---|
3-(3,4-Dimethoxyphenyl)propanoic acid | Similar backbone | Moderate anti-inflammatory effects |
3,4-Dimethoxyphenylacetic acid | Similar functional groups | Lower antioxidant activity |
Properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-7-3-4-8(9(5-7)17-2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEUCURXDTTYJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586141 |
Source
|
Record name | 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38989-32-1 |
Source
|
Record name | 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90586141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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